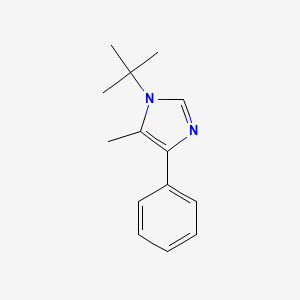
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester is an organic compound with the molecular formula C11H16O5. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and the fragrance industry. This compound is characterized by its yellow to brownish-red liquid appearance and its solubility in organic solvents such as ether and dichloromethane .
Métodos De Preparación
The synthesis of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves multiple steps. One common method includes the reaction of 4-hexenol with an excess of methyl sodium iodide, followed by a reaction with carbonyl acid chloride . The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the process.
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester has a wide range of applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Industry: In the fragrance and flavor industry, it is used as a basis for perfumes, fragrances, and flavors.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies.
Comparación Con Compuestos Similares
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester can be compared with other similar compounds, such as:
2-Hexenedioic acid, 3-methyl-4-oxo-, diethyl ester: This compound shares a similar structure but may have different functional groups or substituents that affect its reactivity and applications.
Diethyl trimethyl-4-carbonyl-2-hexenoate: Another related compound with similar uses in organic synthesis and the fragrance industry.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of reactions and applications, making it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C11H16O5 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
diethyl (E)-3-methyl-4-oxohex-2-enedioate |
InChI |
InChI=1S/C11H16O5/c1-4-15-10(13)6-8(3)9(12)7-11(14)16-5-2/h6H,4-5,7H2,1-3H3/b8-6+ |
Clave InChI |
YURBSDMYXIHAMQ-SOFGYWHQSA-N |
SMILES isomérico |
CCOC(=O)CC(=O)/C(=C/C(=O)OCC)/C |
SMILES canónico |
CCOC(=O)CC(=O)C(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


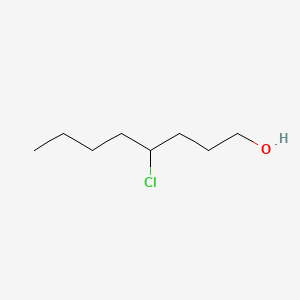



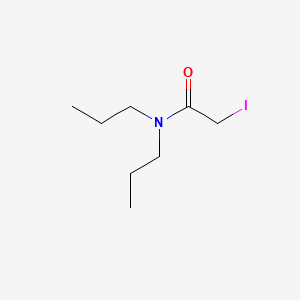
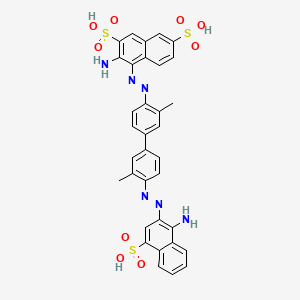
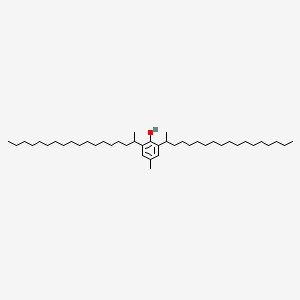


![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
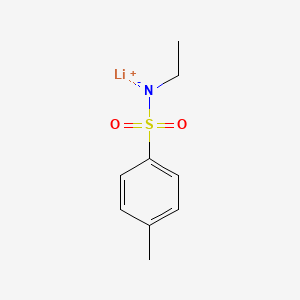
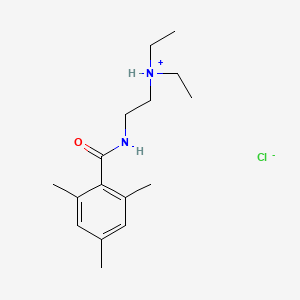
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
